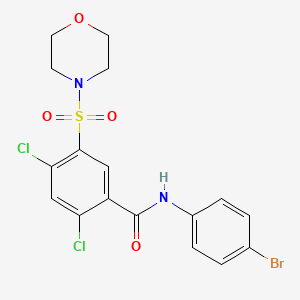
N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide
Übersicht
Beschreibung
N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide, also known as BAY 73-6691, is a potent and selective inhibitor of the soluble guanylate cyclase (sGC) enzyme. It is a small molecule drug that has shown great potential in the treatment of various diseases such as pulmonary hypertension, heart failure, and sickle cell disease.
Wirkmechanismus
N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 works by inhibiting the sGC enzyme, which is responsible for the production of cGMP. By inhibiting sGC, N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 increases the levels of cGMP, which in turn activates protein kinase G (PKG) and leads to the relaxation of smooth muscles in the blood vessels. This results in vasodilation and a reduction in blood pressure.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of cGMP in the blood vessels, which leads to vasodilation and a reduction in blood pressure. N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 has also been shown to improve cardiac function and reduce mortality in animal models of heart failure. In addition, N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 has been shown to reduce inflammation and oxidative stress, which are important factors in the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 also has some limitations. It is a potent inhibitor of sGC, which means that it may have off-target effects. In addition, N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for the study of N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691. One direction is the further optimization of its synthesis and purification methods to increase its yield and purity. Another direction is the study of its safety and efficacy in humans, particularly in the treatment of pulmonary hypertension, heart failure, and sickle cell disease. In addition, further studies are needed to explore the potential of N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 in the treatment of other diseases such as cancer, diabetes, and Alzheimer's disease. Finally, the development of new sGC inhibitors with improved selectivity and potency may lead to the discovery of new drugs with even greater therapeutic potential.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 has been extensively studied for its potential therapeutic applications. It has shown great promise in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 works by increasing the levels of cyclic guanosine monophosphate (cGMP), a signaling molecule that relaxes the smooth muscles in the blood vessels, thereby reducing blood pressure.
In addition to pulmonary hypertension, N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 has also been studied for its potential in the treatment of heart failure. It has been shown to improve cardiac function and reduce mortality in animal models of heart failure. N-(4-bromophenyl)-2,4-dichloro-5-(4-morpholinylsulfonyl)benzamide 73-6691 has also been studied for its potential in the treatment of sickle cell disease, a genetic disorder that affects the red blood cells.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrCl2N2O4S/c18-11-1-3-12(4-2-11)21-17(23)13-9-16(15(20)10-14(13)19)27(24,25)22-5-7-26-8-6-22/h1-4,9-10H,5-8H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUUAEFHPADFBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC=C(C=C3)Br)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrCl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2,4-dichloro-5-morpholin-4-ylsulfonylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





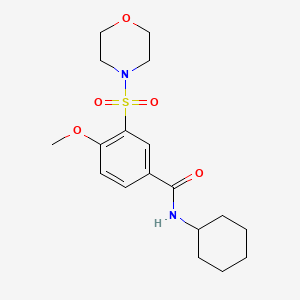
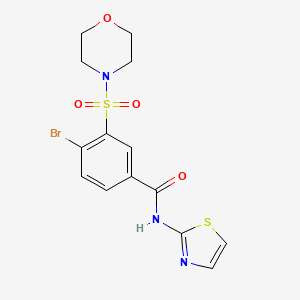
![3-[(benzylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B3570142.png)
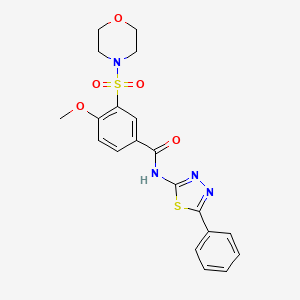
![4-chloro-N,N-diethyl-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B3570160.png)
![3-[(diethylamino)sulfonyl]-4-methyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3570168.png)
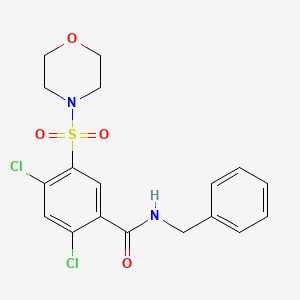

![3-[(4-methylbenzoyl)amino]phenyl 2-chloro-5-(1-piperidinylsulfonyl)benzoate](/img/structure/B3570179.png)
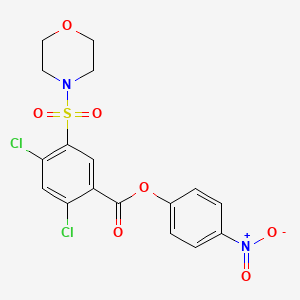
![4-bromo-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B3570200.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B3570209.png)